6-Methoxy-2-methylpyrimidine-4-carbonitrile
Description
6-Methoxy-2-methylpyrimidine-4-carbonitrile is a pyrimidine derivative characterized by a methoxy group at position 6, a methyl group at position 2, and a nitrile substituent at position 2. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and biological activity.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methoxy-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-9-6(4-8)3-7(10-5)11-2/h3H,1-2H3 |
InChI Key |
WYSJSZCCENZZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methoxy-2-methylpyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents include halides and amines.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of pyrimidine N-oxides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield amino derivatives, while oxidation can produce N-oxide derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Pyrimidine derivatives, including 6-Methoxy-2-methylpyrimidine-4-carbonitrile, have been extensively studied for their antimicrobial properties. Research indicates that compounds within the pyrimidine class exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Antitumor Properties
The compound has also been investigated for its antitumor effects. A study highlighted the synthesis of derivatives that demonstrated cytotoxic activities against cancer cell lines, suggesting that modifications of the pyrimidine structure can enhance therapeutic efficacy . These findings underscore the potential of 6-Methoxy-2-methylpyrimidine-4-carbonitrile in cancer treatment protocols.
Drug Development and Synthesis
Due to its structural characteristics, 6-Methoxy-2-methylpyrimidine-4-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. The pyrimidine scaffold allows for easy modification at multiple positions, facilitating the development of drugs targeting a range of diseases, including infections and cancers .
Agrochemical Applications
Herbicides and Pesticides
The unique properties of 6-Methoxy-2-methylpyrimidine-4-carbonitrile make it suitable for use in agrochemicals. Its ability to interact with biological systems suggests potential applications in developing herbicides and pesticides that target specific plant or pest pathways without affecting non-target organisms.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC11645569 | Efficacy of Pyrimidines | Demonstrated significant antimicrobial properties against various strains, supporting the development of new antibiotics. |
| PMC4207407 | Biological Importance | Highlighted the role of pyrimidines in developing compounds with good antibacterial and antifungal activity. |
| Nature.com | Antitumor Activity | Reported on the synthesis of pyrimidine derivatives with promising cytotoxic effects against cancer cells. |
Synthetic Pathways
The synthesis of 6-Methoxy-2-methylpyrimidine-4-carbonitrile can be achieved through several methods, often involving simple reaction conditions that yield high purity products. The compound's accessibility makes it a favorable choice for synthetic chemists aiming to explore its biological activities further.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other molecular interactions that are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Substituent Effects
Key structural analogs identified include:
Substituent Impact :
- Methoxy vs. Ethoxy : Replacement of the 6-methoxy group with ethoxy (e.g., 4-Ethoxypyrimidine-2-carbonitrile) reduces similarity (0.91), likely due to increased steric bulk and altered electronic effects.
- Methyl vs. Thiomethyl : Analogs like 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () exhibit lower melting points (113–115°C) compared to methoxy/methyl derivatives, highlighting the role of sulfur in reducing crystallinity .
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Key Observations :
- Methoxy and methyl groups (e.g., in 4,6-dimethoxy analogs) typically increase melting points compared to sulfur-containing derivatives (e.g., thiomethyl or sulfanyl groups) due to stronger intermolecular interactions .
- The nitrile group (C≡N) exhibits a characteristic IR absorption near 2250 cm⁻¹, consistent across analogs like 6-hydroxy-4-imino-2-(methylthio)-...carbonitrile () .
Biological Activity
6-Methoxy-2-methylpyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This compound's structure positions it as a candidate for various therapeutic applications, including its role as a phosphodiesterase (PDE) inhibitor and its cytotoxic effects against cancer cell lines.
Chemical Structure
The molecular structure of 6-Methoxy-2-methylpyrimidine-4-carbonitrile can be represented as follows:
1. Phosphodiesterase Inhibition
One of the primary areas of research surrounding 6-Methoxy-2-methylpyrimidine-4-carbonitrile is its inhibitory effect on phosphodiesterases, particularly PDE2. PDEs are critical enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are pivotal in various signaling pathways. Inhibition of PDE2 has been linked to therapeutic effects in neurological disorders, including schizophrenia and Alzheimer's disease .
Table 1: PDE Inhibition Profile
| Compound | PDE Family | IC50 (nM) | References |
|---|---|---|---|
| 6-Methoxy-2-methylpyrimidine-4-carbonitrile | PDE2 | 27.4 | |
| Known PDE2 Inhibitor | PDE2 | ~50 |
2. Antitumor Activity
Preliminary studies indicate that 6-Methoxy-2-methylpyrimidine-4-carbonitrile exhibits significant antitumor activity. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines, particularly in breast cancer models. The compound demonstrated an IC50 value indicating potent cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with a notable selectivity over non-cancerous cells .
Table 2: Antitumor Activity Data
| Cell Line | IC50 (μM) | Selectivity Ratio (Cancer/Non-Cancer) | References |
|---|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | >20 | |
| MCF10A (Non-Cancer) | >2.5 |
The mechanism by which 6-Methoxy-2-methylpyrimidine-4-carbonitrile exerts its biological effects includes the modulation of signaling pathways through PDE inhibition, leading to increased levels of cyclic nucleotides that can influence cell proliferation and apoptosis in cancer cells . Additionally, its interaction with matrix metalloproteinases (MMPs) suggests a role in inhibiting metastasis .
Case Studies
Recent studies have highlighted the efficacy of 6-Methoxy-2-methylpyrimidine-4-carbonitrile in vivo. In a mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in metastatic nodules compared to controls . This underscores its potential as an effective therapeutic agent against aggressive cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
